Benzamide, 2,3,4,5-tetrafluoro-6-iodo-

Description

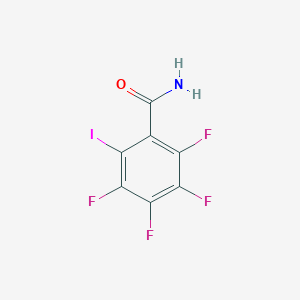

Benzamide, 2,3,4,5-tetrafluoro-6-iodo- is a chemical compound with the molecular formula C7H2F4INO and a molecular weight of 318.99 g/mol . This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to the benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4INO/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZOPTUZLRBAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282774 | |

| Record name | Benzamide, 2,3,4,5-tetrafluoro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858241-64-1 | |

| Record name | Benzamide, 2,3,4,5-tetrafluoro-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858241-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,3,4,5-tetrafluoro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzamide, 2,3,4,5-tetrafluoro-6-iodo- typically involves the iodination of a tetrafluorobenzamide precursorIndustrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzamide, 2,3,4,5-tetrafluoro-6-iodo- undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

Benzamide, 2,3,4,5-tetrafluoro-6-iodo- is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,3,4,5-tetrafluoro-6-iodo- involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Benzamide, 2,3,4,5-tetrafluoro-6-iodo- can be compared with other similar compounds, such as:

Benzamide, 2,3,4,5-tetrafluoro-: Lacks the iodine atom, which may result in different chemical and biological properties.

Benzamide, 2,3,4,5-tetrafluoro-6-chloro-: Contains a chlorine atom instead of iodine, leading to variations in reactivity and applications.

Benzamide, 2,3,4,5-tetrafluoro-6-bromo-:

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2,3,4,5-tetrafluoro-6-iodo- is particularly notable for its unique structural features that influence its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of Benzamide, 2,3,4,5-tetrafluoro-6-iodo- is . The presence of multiple fluorine atoms and an iodine atom significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of benzamide derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. The mechanism typically includes:

- Enzyme Inhibition : Compounds can bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : Binding to receptors can either activate or inhibit signaling pathways.

For instance, benzamide derivatives have been shown to target the cell division protein FtsZ in bacteria, disrupting their proliferation by affecting GTPase activity and polymerization processes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives. For example:

- A study evaluated various benzamide compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type .

Antimicrobial Activity

Benzamide derivatives have also been assessed for antimicrobial properties:

- Compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimal inhibitory concentrations (MIC) ranged significantly among different derivatives, indicating varying degrees of efficacy .

Table 1: Biological Activity Summary of Benzamide Derivatives

| Compound Name | Target Activity | IC50 (μM) | MIC (μg/mL) | Remarks |

|---|---|---|---|---|

| Benzamide, 2,3,4,5-tetrafluoro-6-iodo- | Antitumor (A549) | 6.26 | N/A | High cytotoxicity |

| Benzamide Derivative A | Antimicrobial (S. aureus) | N/A | 5 | Effective against MRSA |

| Benzamide Derivative B | Antifungal | N/A | 10 | Moderate activity |

Case Studies

- Antitumor Study : In a controlled study involving three-dimensional cell cultures, certain benzamide derivatives demonstrated enhanced efficacy compared to traditional treatments. This suggests their potential as novel therapeutic agents against resistant cancer types .

- Antimicrobial Testing : A series of benzamides were screened for their ability to inhibit bacterial growth. One derivative showed an MIC value of 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.